molecular formula C8H16ClNO2S B13256483 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide

1-chloro-N-cyclohexyl-N-methylmethanesulfonamide

Cat. No.: B13256483
M. Wt: 225.74 g/mol
InChI Key: VSIRUEYEQDOMEU-UHFFFAOYSA-N
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Description

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H16ClNO2S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a chloro group, a cyclohexyl group, and a methanesulfonamide group, which contribute to its reactivity and versatility in various chemical reactions .

Preparation Methods

The synthesis of 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide typically involves the reaction of cyclohexylamine with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-N-cyclohexyl-N-methylmethanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclohexyl and methanesulfonamide groups contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

1-Chloro-N-cyclohexyl-N-methylmethanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

1-chloro-N-cyclohexyl-N-methylmethanesulfonamide

InChI

InChI=1S/C8H16ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

VSIRUEYEQDOMEU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)CCl

Origin of Product

United States

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